3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a benzonitrile ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethyl group.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of functionalized benzonitrile derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile exerts its effects depends on the specific application. In chemical reactions, the presence of the trifluoromethyl group can influence the reactivity and stability of the compound. The chloromethyl group can act as a reactive site for further functionalization. The nitrile group can participate in various addition reactions, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-(trifluoromethyl)benzene
- 3-(Chloromethyl)-5-(trifluoromethyl)benzoic acid
- 3-(Chloromethyl)-5-(trifluoromethyl)benzamide
Uniqueness
3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups. The presence of both a chloromethyl and a trifluoromethyl group on the benzonitrile core provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
1134263-21-0 |
---|---|
Molecular Formula |
C9H5ClF3N |
Molecular Weight |
219.59 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2 |
InChI Key |
JQXDJUSFFWEYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.